molecular formula C7H10N2OS B2520623 1-(Furan-2-ylmethyl)-3-methylthiourea CAS No. 59814-98-1

1-(Furan-2-ylmethyl)-3-methylthiourea

Cat. No.: B2520623
CAS No.: 59814-98-1
M. Wt: 170.23
InChI Key: BQCZYDJTDCKDBL-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-methylthiourea is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-ylmethyl)-3-methylthiourea can be synthesized through the reaction of furfural with methylthiourea. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the furan ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-phenylthiourea
  • 1-(Furan-2-ylmethyl)-3-ethylthiourea
  • 1-(Furan-2-ylmethyl)-3-propylthiourea

Uniqueness

1-(Furan-2-ylmethyl)-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in antimicrobial activity and better stability under various conditions .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-8-7(11)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCZYDJTDCKDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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